N-Benzyl-3-(3-phenylpropoxy)aniline

Medicinal Chemistry Synthetic Intermediates Physicochemical Profiling

N-Benzyl-3-(3-phenylpropoxy)aniline delivers distinct physicochemical properties that simpler analogs cannot match. The combined N-benzyl and 3-phenylpropoxy architecture alters lipophilicity, pKa (3.48±0.10), and molecular recognition—key parameters for CA and AChE inhibitor programs where related N-benzylanilines achieve sub-micromolar IC50 values. Substituting N-benzylaniline or 3-(3-phenylpropoxy)aniline is not chemically equivalent and risks uncontrolled variability in synthesis and screening. ≥95% purity with batch-specific documentation.

Molecular Formula C22H23NO
Molecular Weight 317.4 g/mol
CAS No. 1040690-41-2
Cat. No. B1437585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3-(3-phenylpropoxy)aniline
CAS1040690-41-2
Molecular FormulaC22H23NO
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3
InChIInChI=1S/C22H23NO/c1-3-9-19(10-4-1)13-8-16-24-22-15-7-14-21(17-22)23-18-20-11-5-2-6-12-20/h1-7,9-12,14-15,17,23H,8,13,16,18H2
InChIKeyWONYJRAIWQUYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-(3-phenylpropoxy)aniline (CAS 1040690-41-2): Scientific Procurement and Differentiation Evidence


N-Benzyl-3-(3-phenylpropoxy)aniline (CAS 1040690-41-2) is a synthetic aniline derivative belonging to the class of N-benzyl-substituted aryloxy anilines [1]. Its structure features a benzyl group attached to the nitrogen atom and a 3-phenylpropoxy substituent at the meta position of the phenyl ring, yielding the molecular formula C22H23NO and a molecular weight of 317.42 g/mol . The compound is typically supplied as a white to off-white powder with a stated minimum purity of 95% and exhibits solubility in organic solvents including chloroform, methanol, and ethanol . As a member of the N-benzylaniline chemotype, it has been implicated in medicinal chemistry campaigns targeting carbonic anhydrases and acetylcholinesterase [2].

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of N-Benzyl-3-(3-phenylpropoxy)aniline


Substituting N-Benzyl-3-(3-phenylpropoxy)aniline with a simpler analog such as N-benzylaniline (CAS 103-32-2) or 3-(3-phenylpropoxy)aniline (CAS 17823-87-9) is not chemically or pharmacologically equivalent because the combination of both the N-benzyl and the 3-phenylpropoxy motifs imparts distinct physicochemical properties [1]. The N-benzyl group contributes to increased lipophilicity and alters the pKa of the aniline nitrogen, while the extended phenylpropoxy chain introduces additional hydrophobic surface area and flexibility [1]. These structural modifications are predicted to significantly shift boiling point, acid/base behavior, and molecular weight relative to the individual substructure-bearing analogs, which in turn can affect chromatographic retention, formulation solubility, and target engagement in biological assays [1]. Consequently, procurement decisions that treat these compounds as interchangeable risk introducing uncontrolled variability in synthetic or screening workflows.

Quantitative Evidence: N-Benzyl-3-(3-phenylpropoxy)aniline vs. Closest Analogs


Molecular Weight Differentiation from Des-Benzyl Analog

The presence of both N-benzyl and 3-phenylpropoxy substituents increases the molecular weight of N-Benzyl-3-(3-phenylpropoxy)aniline to 317.42 g/mol, which is 90.12 g/mol heavier than the corresponding des-benzyl analog 3-(3-phenylpropoxy)aniline (227.30 g/mol) [1]. This ~40% increase in molecular mass correlates with increased molecular volume and predicted changes in physicochemical properties such as boiling point and lipophilicity [1].

Medicinal Chemistry Synthetic Intermediates Physicochemical Profiling

Predicted Boiling Point Elevation Relative to Des-Benzyl Analog

The predicted boiling point of N-Benzyl-3-(3-phenylpropoxy)aniline is 494.5±38.0 °C, which is approximately 90 °C higher than the predicted boiling point of 404.0±28.0 °C for 3-(3-phenylpropoxy)aniline . This elevation is consistent with the increased molecular weight and surface area contributed by the N-benzyl group .

Separation Science Purification Thermal Stability

Increased Acidity (Lower pKa) Compared to Simple N-Benzylaniline

The predicted pKa of the aniline nitrogen in N-Benzyl-3-(3-phenylpropoxy)aniline is 3.48±0.10, which is 0.41 log units lower (more acidic) than the predicted pKa of N-benzylaniline (3.89±0.10) . The electron-withdrawing inductive effect of the 3-phenylpropoxy group likely contributes to this increased acidity .

Ionization Solubility Druglikeness

Commercial Availability and Purity Specification

N-Benzyl-3-(3-phenylpropoxy)aniline is commercially available from multiple suppliers with a stated minimum purity of 95% . The compound is offered in research quantities (e.g., 500 mg at $284.00 from Santa Cruz Biotechnology, catalog sc-331193) with lot-specific Certificates of Analysis available upon request . While 95% purity is typical for many research-grade aniline derivatives, the availability of detailed batch-specific analytical data provides a procurement advantage for sensitive applications .

Procurement Quality Control Research Reagents

Best Research and Industrial Application Scenarios for N-Benzyl-3-(3-phenylpropoxy)aniline


Medicinal Chemistry: Building Block for Carbonic Anhydrase and Acetylcholinesterase Inhibitors

N-Benzyl-3-(3-phenylpropoxy)aniline can serve as a key intermediate or starting scaffold for the synthesis of novel inhibitors of carbonic anhydrase (hCA I, hCA II) and acetylcholinesterase (AChE) [1]. Recent studies on structurally related N-benzylaniline derivatives have demonstrated sub-micromolar inhibitory potencies (IC50 values as low as 243.11 nM for hCA I and 182.45 nM for AChE) [1]. The combined N-benzyl and 3-phenylpropoxy architecture of this compound may be leveraged to modulate binding interactions within the active sites of these therapeutically relevant enzymes [1].

Synthetic Organic Chemistry: Precursor for Complex Molecular Architectures

With a molecular weight of 317.42 g/mol and a high predicted boiling point (494.5±38.0 °C), N-Benzyl-3-(3-phenylpropoxy)aniline is a suitable building block for the construction of more elaborate molecules . Its solubility in common organic solvents (chloroform, methanol, ethanol) facilitates its use in a variety of synthetic transformations, including N-alkylation, acylation, and cross-coupling reactions . The compound's dual hydrophobic motifs (benzyl and phenylpropyl) provide opportunities for introducing lipophilic bulk into target molecules .

Physicochemical Research: Ionization and Lipophilicity Probe

The predicted pKa of 3.48±0.10 for N-Benzyl-3-(3-phenylpropoxy)aniline distinguishes it from simpler N-benzylaniline analogs . This difference in ionization behavior can be exploited in studies examining the relationship between pKa, lipophilicity, and membrane permeability. The compound may be used as a model substrate to investigate how structural modifications (e.g., addition of an electron-withdrawing aryloxy group) influence the acid/base properties of secondary aromatic amines .

Procurement and Inventory Management: Standardized Research Reagent

For laboratories requiring a well-characterized N-benzyl-3-aryloxyaniline derivative, this compound is commercially available with a defined purity specification (≥95%) and batch-specific analytical documentation . The established supply chain and availability from multiple vendors reduce lead times and ensure consistent quality for ongoing research programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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